1-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-3-methylpiperidin-3-ol
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Overview
Description
1-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-3-methylpiperidin-3-ol is a complex organic compound that features a unique combination of a thiophene ring, a sulfonyl group, and a piperidine ring
Preparation Methods
The synthesis of 1-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-3-methylpiperidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors like butane-2,3-dione and elemental sulfur.
Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out to introduce the chlorine and methyl groups at the desired positions on the thiophene ring.
Sulfonylation: The thiophene derivative is then subjected to sulfonylation using reagents like sulfonyl chlorides to introduce the sulfonyl group.
Formation of the Piperidine Ring:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-3-methylpiperidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles like amines or alkoxides under appropriate conditions.
Hydrolysis: The sulfonyl group can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of sulfonic acids.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Scientific Research Applications
1-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-3-methylpiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-3-methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological activity by interacting with neurotransmitter receptors or ion channels.
Comparison with Similar Compounds
1-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-3-methylpiperidin-3-ol can be compared with other similar compounds, such as:
1-(5-Chloro-2-thienyl)sulfonyl-3-methylpiperidin-3-ol: Similar structure but with different substitution patterns on the thiophene ring.
1-(4-Methylthiophen-2-yl)sulfonyl-3-methylpiperidin-3-ol: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-3-ethylpiperidin-3-ol: Variation in the alkyl group on the piperidine ring, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-chloro-4-methylthiophen-2-yl)sulfonyl-3-methylpiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S2/c1-8-6-9(17-10(8)12)18(15,16)13-5-3-4-11(2,14)7-13/h6,14H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVNPHRFHGJORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)N2CCCC(C2)(C)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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